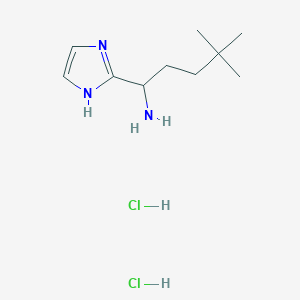

1-(1H-imidazol-2-yl)-4,4-dimethylpentan-1-amine dihydrochloride

Description

1-(1H-imidazol-2-yl)-4,4-dimethylpentan-1-amine dihydrochloride is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications.

Propriétés

IUPAC Name |

1-(1H-imidazol-2-yl)-4,4-dimethylpentan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3.2ClH/c1-10(2,3)5-4-8(11)9-12-6-7-13-9;;/h6-8H,4-5,11H2,1-3H3,(H,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUWWIMJFYUOQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCC(C1=NC=CN1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

1-(1H-imidazol-2-yl)-4,4-dimethylpentan-1-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.

Reduction: Reduction reactions can modify the imidazole ring or the attached alkyl groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₁₁H₁₈Cl₂N₄

- Molecular Weight : 254.20 g/mol

- CAS Number : 1511913-87-3

The compound features an imidazole ring which is known for its biological activity, making it a valuable scaffold in drug design.

Anticancer Activity

Recent studies have indicated that compounds containing imidazole moieties exhibit significant anticancer properties. For instance, derivatives similar to 1-(1H-imidazol-2-yl)-4,4-dimethylpentan-1-amine have been investigated for their ability to inhibit cancer cell proliferation. Research has shown that these compounds can induce apoptosis in various cancer cell lines, including breast and colon cancer cells .

Antimicrobial Properties

The compound has also been explored for its antimicrobial efficacy. Studies have demonstrated that imidazole derivatives possess antibacterial and antifungal activities. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways .

Neurological Research

Imidazole derivatives are being investigated for their neuroprotective effects. The ability of these compounds to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Their interaction with histamine receptors may also play a role in cognitive enhancement .

Biochemical Mechanisms

The biological activities of 1-(1H-imidazol-2-yl)-4,4-dimethylpentan-1-amine dihydrochloride can be attributed to its interaction with various biological targets:

- Histamine Receptors : The compound has shown binding affinity to histamine H2 receptors, which are implicated in gastric acid secretion and immune responses .

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in cancer progression or microbial resistance mechanisms.

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of imidazole derivatives, including 1-(1H-imidazol-2-yl)-4,4-dimethylpentan-1-amine dihydrochloride. The results indicated that these compounds exhibited potent cytotoxicity against multiple cancer cell lines, with IC50 values in the low micromolar range. Molecular docking studies suggested favorable interactions with target proteins involved in cell cycle regulation .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of imidazole derivatives against Gram-positive and Gram-negative bacteria. The study revealed that increasing the concentration of the compound correlated with a larger zone of inhibition, indicating dose-dependent antimicrobial activity .

Mécanisme D'action

The mechanism of action of 1-(1H-imidazol-2-yl)-4,4-dimethylpentan-1-amine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Histidine: An amino acid with an imidazole side chain, involved in various metabolic processes.

Metronidazole: An antibiotic with an imidazole ring, used to treat bacterial and protozoal infections.

Clotrimazole: An antifungal agent with an imidazole ring, used to treat fungal infections.

Uniqueness

1-(1H-imidazol-2-yl)-4,4-dimethylpentan-1-amine dihydrochloride is unique due to its specific substitution pattern on the imidazole ring and the presence of the dimethylpentan-1-amine group. This structural uniqueness can impart distinct biological and chemical properties, making it valuable for various applications.

Activité Biologique

1-(1H-imidazol-2-yl)-4,4-dimethylpentan-1-amine dihydrochloride, commonly referred to as imbutamine, is a compound of interest in pharmacological research due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, binding affinities, and therapeutic implications.

- Molecular Formula : C10H19N3.2[HCl]

- Molecular Weight : 254.19 g/mol

- CAS Number : 1803605-81-3

- Solubility : Slightly soluble in chloroform and methanol, more soluble in DMSO .

Imbutamine's biological activity is primarily attributed to its interaction with various receptors in the human body. It has been studied for its effects on histamine receptors, particularly:

- Histamine H1 Receptor :

- Binding Affinity (Ki): 53.7 µM

- Histamine H2 Receptor :

Biological Activity and Therapeutic Applications

The compound has shown promising results in various studies regarding its biological activity:

Antihistaminic Properties

Imbutamine exhibits antihistaminic properties that may be beneficial in treating allergic reactions and conditions related to excessive histamine release. Its binding affinity to H1 and H2 receptors suggests it could serve as an effective antihistamine agent.

Potential Cardiovascular Effects

Research indicates that imbutamine may also influence cardiovascular functions. Its structural similarity to other known cardiovascular agents suggests it may have vasodilatory effects, although further studies are needed to clarify these mechanisms.

Study 1: In Vitro Analysis of Histamine Receptor Binding

In a controlled laboratory setting, imbutamine was assessed for its binding affinity to histamine receptors using competitive radiolabeled binding assays. The results demonstrated significant binding to both H1 and H2 receptors, supporting its potential use as an antihistaminic drug.

| Receptor Type | Ki (µM) |

|---|---|

| H1 | 53.7 |

| H2 | 57.5 |

Study 2: Pharmacological Profile in Animal Models

In vivo studies conducted on rodent models indicated that administration of imbutamine resulted in a reduction of histaminergic responses, evidenced by decreased vascular permeability and edema formation following allergen exposure. These findings suggest that imbutamine could be effective in managing allergic conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.